Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a quinoxaline core, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a suitable diketone The resulting quinoxaline is then subjected to sulfonylation using 4-chlorobenzyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline core would yield quinoxaline N-oxides, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoxaline derivatives.
Medicine: This compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonyl group may enhance binding affinity to certain proteins, while the piperazine ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and may have similar biological activities.
Sulfonyl-containing compounds: These compounds contain a sulfonyl group and may exhibit similar chemical reactivity.
Piperazine derivatives: These compounds feature a piperazine ring and may have similar pharmacokinetic properties.
Uniqueness
Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the quinoxaline core, sulfonyl group, and piperazine ring in a single molecule allows for a diverse range of interactions and applications that may not be achievable with simpler compounds.
Properties
IUPAC Name |
ethyl 4-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-2-31-22(28)27-13-11-26(12-14-27)20-21(25-19-6-4-3-5-18(19)24-20)32(29,30)15-16-7-9-17(23)10-8-16/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTWDOXZASRPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.